molecular formula C11H13ClO B1455810 {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol CAS No. 1427379-06-3

{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol

Cat. No.: B1455810
CAS No.: 1427379-06-3
M. Wt: 196.67 g/mol
InChI Key: UUIIQBKUMVZFAZ-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol is a chemical compound with the molecular formula C10H11ClO It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 4-chlorophenyl group linked to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-chlorobenzyl chloride+cyclopropylmethanolNaOH/K2CO3, reflux1-[(4-Chlorophenyl)methyl]cyclopropylmethanol\text{4-chlorobenzyl chloride} + \text{cyclopropylmethanol} \xrightarrow{\text{NaOH/K2CO3, reflux}} \text{this compound} 4-chlorobenzyl chloride+cyclopropylmethanolNaOH/K2CO3, reflux​1-[(4-Chlorophenyl)methyl]cyclopropylmethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethylamine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of {1-[(4-Chlorophenyl)methyl]cyclopropyl}aldehyde or {1-[(4-Chlorophenyl)methyl]cyclopropyl}carboxylic acid

    Reduction: Formation of {1-[(4-Chlorophenyl)methyl]cyclopropyl}methylamine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Bromophenyl)methyl]cyclopropyl}methanol
  • {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol
  • {1-[(4-Methylphenyl)methyl]cyclopropyl}methanol

Uniqueness

{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIIQBKUMVZFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234500
Record name Cyclopropanemethanol, 1-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-06-3
Record name Cyclopropanemethanol, 1-[(4-chlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanol, 1-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol
Reactant of Route 2
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol
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{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol
Reactant of Route 4
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol
Reactant of Route 5
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol
Reactant of Route 6
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol

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